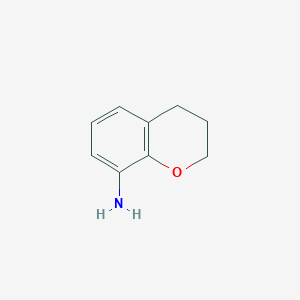

Chroman-8-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chroman-8-ylamine is a chemical compound with the linear formula C9H12ClNO . It is a white solid and is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

Chroman derivatives can be synthesized through a highly enantio- and diastereoselective method using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a fusion of a benzene nucleus with a dihydropyran ring . The absence of a C2-C3 double bond in chromanone between C-2 and C-3 shows a minor difference from chromone .

Chemical Reactions Analysis

Chroman derivatives, including this compound, exhibit a wide range of chemical reactions. For instance, they can undergo a domino Michael/hemiacetalization reaction followed by a PCC oxidation and dehydroxylation .

Physical and Chemical Properties Analysis

This compound hydrochloride has a molecular weight of 185.65 g/mol . It is a white solid .

科学的研究の応用

1. Environmental Analysis

Chroman-8-ylamine derivatives play a significant role in environmental analysis. For example, the complexation of chromium species with quinolin-8-ol and subsequent adsorption on a resin has been utilized for the preconcentration of chromium in seawater (Isshiki et al., 1989). This method allows for selective collection and detailed analysis of trace chromium levels, essential for monitoring environmental pollution and maintaining marine health.

2. Genetic Damage Assessment

Research has shown that exposure to chromium compounds, including those related to this compound, can lead to significant DNA damage. A study involving workers in a chromate production plant found a positive correlation between chromium levels in blood and DNA oxidative damage, as measured by urinary 8-hydroxydeoxyguanosine (8-OHdG) (Bai et al., 2019). This research is crucial for understanding occupational hazards in industries dealing with chromium compounds.

3. Drug Development and Chemotherapy

In the field of medicinal chemistry, the 9-aminoacridine chromophore, a relative of this compound, has shown promise. It has been a key component in the development of cytotoxic platinum-intercalator conjugates for chemotherapy (Ma et al., 2007). This highlights the potential of this compound derivatives in creating effective cancer treatments.

4. Crystallography and Material Science

This compound derivatives have also found applications in crystallography. For instance, the crystal and electronic structure of a new spiro-derivative of chroman was reported, offering insights into the properties of these compounds (Vrabel et al., 2017). This research can lead to the development of new materials with unique properties.

5. Agricultural Chemistry

In agricultural chemistry, studies have explored the effect of compounds like atrazine on chromatin activity in plants like corn and soybean (Penner & Early, 1972). Understanding these interactions is vital for developing safer and more effective agricultural chemicals.

Safety and Hazards

将来の方向性

Due to the significant variations in biological activities exhibited by chromanone and its derivatives, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . These compounds can act as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .

作用機序

Target of Action

Chroman-8-ylamine, also known as chroMan-8-aMine, primarily targets the p38 mitogen-activated protein kinase (p38 MAPK) pathway . This pathway plays a key role in inflammatory responses through the production of cytokines and inflammatory mediators such as TNF-α and IL-1β . The compound also exhibits anti-inflammatory activities through inhibition of the TNF-α-induced ICAM-1 expression on human endothelial cells .

Mode of Action

The compound interacts with its targets by inhibiting the production of TNF-α, a cytokine involved in systemic inflammation . It also inhibits the expression of ICAM-1, a cell surface glycoprotein typically expressed on endothelial cells and cells of the immune system . The benzene ring of the chroman fragment shows π-cation interaction with Arg-522 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the p38 MAPK pathway . This pathway is involved in cellular responses to a variety of external stress signals including cytokines, ultraviolet irradiation, heat shock, and osmotic shock . By inhibiting this pathway, this compound can potentially reduce inflammatory responses.

Pharmacokinetics

The compound’s bioavailability is likely influenced by its physicochemical properties and the presence of functional groups .

Result of Action

The primary result of this compound’s action is the reduction of inflammation . By inhibiting the p38 MAPK pathway and the expression of ICAM-1, the compound can potentially decrease the production of inflammatory mediators and cytokines . This could lead to a reduction in systemic inflammation and the symptoms associated with it.

生化学分析

Biochemical Properties

Chroman-8-ylamine interacts with various enzymes, proteins, and other biomolecules. For instance, chroman-like small-molecule PD-L1 inhibitors, which are structurally similar to this compound, have shown significant activity in inhibiting the PD-1/PD-L1 interaction . This interaction plays a crucial role in promoting tumor immune evasion .

Cellular Effects

This compound can influence various types of cells and cellular processes. For instance, chroman-4-one analogs, which are structurally similar to this compound, have shown various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. For example, chroman-like small-molecule PD-L1 inhibitors, which are structurally similar to this compound, inhibit the PD-1/PD-L1 interaction . This inhibition can lead to changes in gene expression and enzyme activation or inhibition .

特性

IUPAC Name |

3,4-dihydro-2H-chromen-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXAZFRYAXWHNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)N)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113722-25-1 |

Source

|

| Record name | 3,4-dihydro-2H-1-benzopyran-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)

![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)